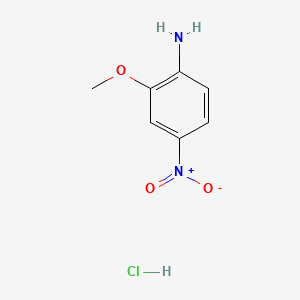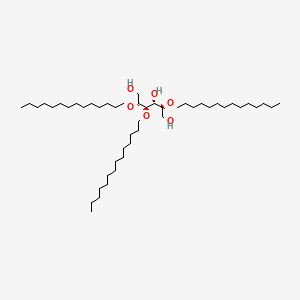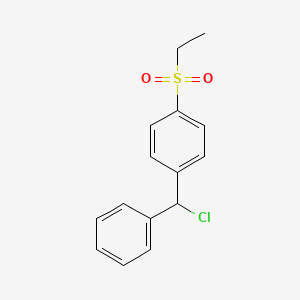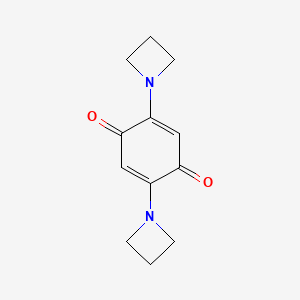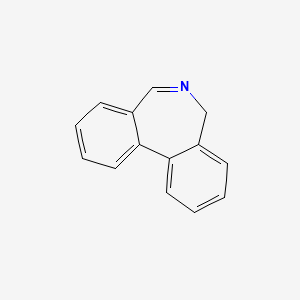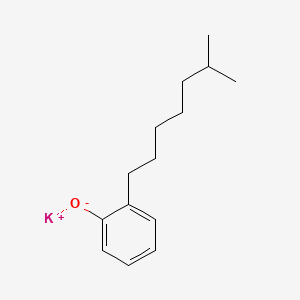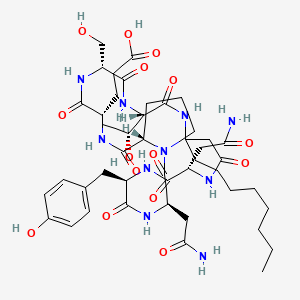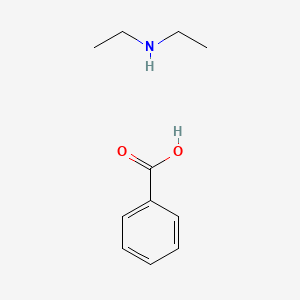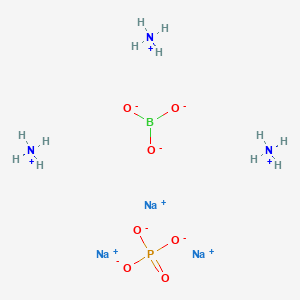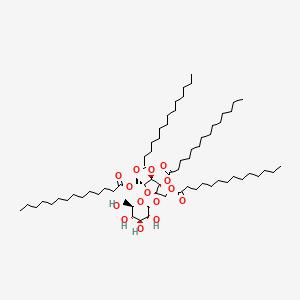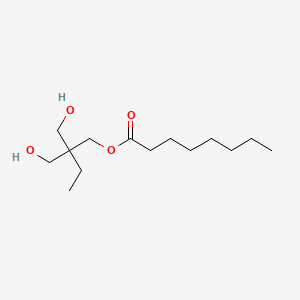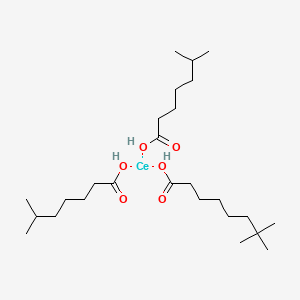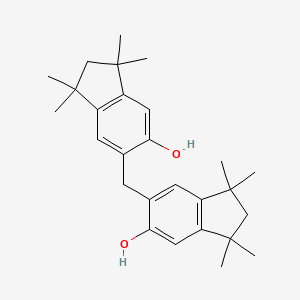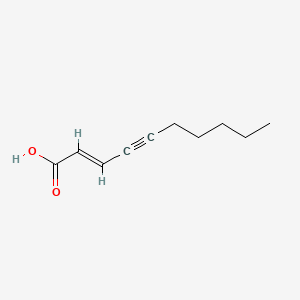
(E)-2-Decen-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Decen-4-ynoic acid is an organic compound characterized by the presence of a double bond and a triple bond within its carbon chain. This compound falls under the category of unsaturated fatty acids and is known for its unique chemical structure, which imparts distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Decen-4-ynoic acid typically involves the use of alkyne and alkene precursors. One common method includes the coupling of an alkyne with an alkene under specific catalytic conditions. For instance, the reaction between 1-bromoheptene and ethyl acrylate in the presence of a metallic catalyst can yield this compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Decen-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding epoxides or diols.
Reduction: Hydrogenation can reduce the triple bond to a double bond or a single bond, depending on the conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or alkene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkenes, alkanes
Substitution: Various substituted alkenes or alkynes
Scientific Research Applications
(E)-2-Decen-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-Decen-4-ynoic acid involves its interaction with specific molecular targets. The compound’s unsaturated bonds allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Decen-4-ynoic acid ethyl ester: Similar in structure but with an ester functional group.
This compound methyl ester: Another ester derivative with similar reactivity.
This compound amide: An amide derivative with distinct properties.
Uniqueness
This compound is unique due to its combination of a double bond and a triple bond within the same molecule This structural feature imparts specific reactivity and properties that are not commonly found in other compounds
Properties
CAS No. |
78651-48-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(E)-dec-2-en-4-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-5H2,1H3,(H,11,12)/b9-8+ |
InChI Key |
LHIWBBKVOUBCLM-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC#C/C=C/C(=O)O |
Canonical SMILES |
CCCCCC#CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


